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Introduction
Notoginsenoside Ft1 (Ft1), a dammarane-type saponin isolated from the leaves and stems of

Panax notoginseng, is emerging as a compound of significant interest in pharmacological

research. Traditionally used in East Asia for treating trauma injuries, recent scientific

investigations have unveiled a broad spectrum of biological activities, positioning Ft1 as a

promising candidate for therapeutic development in various domains, including angiogenesis,

wound healing, oncology, and metabolic diseases. This technical guide provides an in-depth

overview of the core biological activities of Notoginsenoside Ft1, presenting quantitative data,

detailed experimental methodologies, and visual representations of the key signaling pathways

involved.

Pro-Angiogenic and Wound Healing Properties
Notoginsenoside Ft1 has demonstrated potent pro-angiogenic and wound healing capabilities

by stimulating endothelial cell activity and fibroblast proliferation. These effects are crucial for

tissue repair and regeneration.
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Parameter
Cell
Line/Model

Concentration/
Dosage

Result Reference

In Vitro

Angiogenesis

Human Umbilical

Vein Endothelial

Cells (HUVECs)

1-25 µM

Induces

proliferation,

migration, and

tube formation.

[1]

[1]

In Vivo

Angiogenesis

Mouse Matrigel

Plug Assay
1-25 µM

Promotes the

formation of

blood vessels.[2]

[2]

In Vivo Wound

Healing

Mouse Ear

Wound Model

0.25, 2.5, 25

mg/kg (i.p.)

Promotes wound

healing.[2]
[2]

Diabetic Wound

Healing

db/db Diabetic

Mouse Model

Topical

Application

Shortened

wound closure

time by 5.1 days

(15.8 vs 20.9

days for control).

[3]

[3]

Fibroblast

Proliferation

Human Dermal

Fibroblasts

(HDF-a)

Not specified

Increased cell

proliferation and

collagen

production.[3]

[3]

Signaling Pathways in Angiogenesis and Wound Healing
Ft1 promotes angiogenesis and wound healing primarily through the activation of the

PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways. In the context of angiogenesis, Ft1

leads to the nuclear translocation of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn

increases the expression and secretion of Vascular Endothelial Growth Factor (VEGF).[1][4] In

wound healing, the PI3K/Akt/mTOR pathway is instrumental in promoting the proliferation of

fibroblasts.[3][5]
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Caption: Signaling cascade of Ft1-induced angiogenesis.

Key Experimental Protocols
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step

in angiogenesis.

Preparation: Thaw Matrigel on ice and coat a 96-well plate with 50 µL per well. Incubate at

37°C for 30-60 minutes to allow the gel to solidify.[6][7]

Cell Seeding: Harvest HUVECs and resuspend them in culture medium. Seed the cells onto

the solidified Matrigel at a density of 1-2 x 10^4 cells per well.

Treatment: Add Notoginsenoside Ft1 at desired concentrations (e.g., 1-25 µM) to the wells.

Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF).[8]

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.[8]

Analysis: Observe the formation of tube-like structures under a microscope. Quantify

angiogenesis by measuring parameters such as the number of branch points, total tube

length, and the area covered by the tubes using imaging software like ImageJ.[8]

This in vivo model evaluates the efficacy of Ft1 in promoting wound closure in a diabetic

setting.
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Animal Model: Use genetically diabetic mice (e.g., db/db mice) which exhibit impaired wound

healing.[3][9]

Wounding: Anesthetize the mice and create a full-thickness excisional wound (e.g., 6-8 mm

diameter) on the dorsal surface. A silicone splint may be sutured around the wound to

prevent skin contraction.[3][10]

Treatment: Apply a topical formulation of Notoginsenoside Ft1 to the wound bed. The

control group receives a vehicle (e.g., phosphate-buffered saline). Treatment is typically

repeated daily or every other day.[3]

Measurement: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14). Calculate

the wound area using image analysis software. The wound closure rate is expressed as a

percentage of the initial wound area.[3]

Histological Analysis: At the end of the experiment, collect the wound tissue for histological

analysis (e.g., H&E and Masson's trichrome staining) to assess re-epithelialization,

granulation tissue formation, collagen deposition, and neovascularization.[3]

Anti-Cancer Activity
Notoginsenoside Ft1 exhibits anti-cancer properties against various cancer cell lines,

primarily by inducing apoptosis and inhibiting cell proliferation and migration. Its mechanisms

are multifaceted, involving the modulation of key signaling pathways that govern cell survival

and growth.

Quantitative Data: In Vitro Cytotoxicity
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Cell Line Cancer Type IC50 Value (µM) Reference

HepG2
Hepatocellular

Carcinoma
46.3 [2]

Huh7
Hepatocellular

Carcinoma
35.2 [2]

PLC/PRF/5
Hepatocellular

Carcinoma
58.9 [2]

THLE-2 Normal Liver Epithelial 82.2 (less cytotoxic) [2]

MC38 Colorectal Cancer 32.87 [11]

CT26 Colorectal Cancer 30.75 [11]

HT29 Colorectal Cancer 27.59 [11]

SH-SY5Y Neuroblastoma 45 [12]

Signaling Pathways in Anti-Cancer Activity
In colorectal cancer, Ft1 has been shown to inhibit tumor growth by targeting the

deubiquitinating enzyme USP9X. This leads to the destabilization of β-catenin and subsequent

suppression of the Wnt signaling pathway, a critical driver of colorectal cancer progression.[4]

[11][13] This inhibition of Wnt signaling also contributes to an enhanced anti-tumor immune

response by increasing the proportion of CD8+ T cells within the tumor microenvironment.[4]

[11][13] In other cancers, Ft1 induces apoptosis through the inhibition of the pro-survival

PI3K/Akt/mTOR pathway and activation of the pro-apoptotic p38 MAPK and ERK1/2 pathways.

[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.medchemexpress.com/Notoginsenoside-Ft1.html
https://www.medchemexpress.com/Notoginsenoside-Ft1.html
https://www.medchemexpress.com/Notoginsenoside-Ft1.html
https://www.medchemexpress.com/Notoginsenoside-Ft1.html
https://www.cjnmcpu.com/cn/article/pdf/preview/10.1016/S1875-5364(24)60623-0.pdf
https://www.cjnmcpu.com/cn/article/pdf/preview/10.1016/S1875-5364(24)60623-0.pdf
https://www.cjnmcpu.com/cn/article/pdf/preview/10.1016/S1875-5364(24)60623-0.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8277921/
https://www.cjnmcpu.com/article/doi/10.1016/S1875-5364(24)60623-0?viewType=HTML
https://www.cjnmcpu.com/cn/article/pdf/preview/10.1016/S1875-5364(24)60623-0.pdf
https://pubmed.ncbi.nlm.nih.gov/38658096/
https://www.cjnmcpu.com/article/doi/10.1016/S1875-5364(24)60623-0?viewType=HTML
https://www.cjnmcpu.com/cn/article/pdf/preview/10.1016/S1875-5364(24)60623-0.pdf
https://pubmed.ncbi.nlm.nih.gov/38658096/
https://www.medchemexpress.com/Notoginsenoside-Ft1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

Notoginsenoside Ft1 USP9X

β-catenin

Stabilizes
(Deubiquitinates)

Destruction
Complex

TCF/LEF

Binds

Wnt Target Genes
(e.g., c-Myc, Cyclin D1)

Activates

Tumor Cell
Proliferation CD8+ T Cells

Suppresses Infiltration

Anti-Tumor
Immune Response

Click to download full resolution via product page

Caption: Ft1 inhibits colorectal cancer via the USP9X/Wnt pathway.

Key Experimental Protocols
This colorimetric assay is used to assess the cytotoxic effects of Ft1 on cancer cells.

Cell Seeding: Plate cancer cells (e.g., HepG2, MC38) in a 96-well plate at a density of 5,000-

10,000 cells per well and allow them to adhere overnight.

Treatment: Treat the cells with a range of concentrations of Notoginsenoside Ft1 for 24, 48,

or 72 hours.

Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for 1-4 hours at

37°C.
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Measurement: For MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at

the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate

reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The

IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting

cell viability against the log of the drug concentration.[12][14]

This in vivo model assesses the anti-tumor efficacy of Ft1.

Cell Implantation: Subcutaneously inject colorectal cancer cells (e.g., 1 x 10^6 MC38 cells)

into the flank of immunocompetent mice (e.g., C57BL/6).[11]

Tumor Growth: Monitor the mice until tumors reach a palpable volume (e.g., 80-100 mm³).

[11]

Treatment: Randomize the mice into treatment groups. Administer Notoginsenoside Ft1
(e.g., 10 and 30 mg/kg) via intraperitoneal injection daily. The control group receives a

vehicle.[11]

Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every

2-3 days.

Endpoint Analysis: At the end of the study, excise the tumors and weigh them. Analyze the

tumors and spleen for the proportion of CD8+ T cells using flow cytometry to assess the

immune response.[11]

Vasodilatory and Cardiovascular Effects
Notoginsenoside Ft1 induces vasodilation, suggesting its potential for treating cardiovascular

diseases like hypertension. This effect is endothelium-dependent and mediated by the

production of nitric oxide (NO).

Quantitative Data: Vasodilation
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Parameter Model Concentration Result Reference

Vasorelaxation

Pre-contracted

Rat Mesenteric

Arteries

10⁻⁸ to 10⁻⁴ M

Caused

concentration-

dependent,

endothelium-

dependent

relaxations.[15]

[16]

[15][16]

cGMP Level
Rat Mesenteric

Arteries
Not specified

Increased the

level of cGMP.

[15][16]

[15][16]

eNOS

Phosphorylation

Rat Mesenteric

Arteries
10⁻⁴ M

Increased

phosphorylation

of eNOS at

Ser1177.[17]

[17]

Signaling Pathway in Vasodilation
Ft1 induces vasodilation by activating both glucocorticoid receptors (GR) and estrogen receptor

beta (ERβ) on endothelial cells. This dual activation triggers downstream signaling through the

PI3K/Akt and ERK1/2 pathways. Both pathways converge to phosphorylate and activate

endothelial nitric oxide synthase (eNOS). Activated eNOS produces NO, which then diffuses to

the adjacent vascular smooth muscle cells, activates soluble guanylyl cyclase (sGC), increases

cyclic guanosine monophosphate (cGMP) levels, and ultimately leads to vasorelaxation.[15]

[16]
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Caption: Ft1-induced endothelium-dependent vasodilation pathway.
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Key Experimental Protocol
This ex vivo assay measures the direct effect of Ft1 on blood vessel tone.

Tissue Preparation: Euthanize a male Sprague-Dawley rat and dissect the superior

mesenteric artery. Clean the artery of adipose and connective tissue and cut it into rings (2-3

mm in length).[15][16]

Mounting: Suspend the arterial rings in an organ chamber filled with Krebs solution,

maintained at 37°C and bubbled with 95% O2 / 5% CO2. Connect the rings to an isometric

force transducer to record changes in tension.[15]

Contraction: After an equilibration period, pre-contract the arterial rings with phenylephrine

(e.g., 3 x 10⁻⁶ M) to induce a stable tone.[15]

Treatment: Once a stable plateau of contraction is reached, add cumulative concentrations

of Notoginsenoside Ft1 (e.g., 10⁻⁸ M to 10⁻⁴ M) to the organ bath.[15]

Analysis: Record the relaxation response as a percentage of the pre-contraction induced by

phenylephrine. To confirm the endothelium-dependent mechanism, experiments can be

repeated in endothelium-denuded rings or in the presence of an eNOS inhibitor like L-NAME.

[15][16]

Metabolic Regulation
Ft1 has been identified as a dual modulator of bile acid receptors, acting as a TGR5 agonist

and an FXR antagonist. This dual activity gives it the potential to alleviate obesity and insulin

resistance.

Quantitative Data: Metabolic Effects
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Parameter Model
Concentration/
Dosage

Result Reference

TGR5 Activation

TGR5-

expressing

HEK293 cells

5 and 10 µM

Significantly

activated TGR5

and stimulated

cAMP secretion.

[18]

[18]

FXR Antagonism Caco-2 cells 10 µM

Significantly

inhibited FXR

target genes.[2]

[2]

Anti-Obesity

High-Fat Diet

(HFD) Induced

Obese Mice

50-100 mg/100 g

diet (p.o.) for 6

weeks

Ameliorated

obesity and

improved

glucose

tolerance and

insulin

resistance.[2][18]

[2][18]

Signaling Pathway in Metabolic Regulation
In the ileum, Ft1 acts as an antagonist to the Farnesoid X Receptor (FXR), which increases bile

acid synthesis. In peripheral tissues like adipose tissue, Ft1 acts as an agonist for the Takeda

G-protein-coupled receptor 5 (TGR5). TGR5 activation leads to increased secretion of

glucagon-like peptide-1 (GLP-1), enhanced lipolysis, and browning of white adipose tissue,

collectively improving glucose homeostasis and increasing energy expenditure.[18][19]
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Caption: Dual role of Ft1 in metabolic regulation via FXR and TGR5.

Key Experimental Protocol
This model is used to study the effects of Ft1 on obesity and associated metabolic dysfunctions

like insulin resistance.

Diet Induction: Feed C57BL/6 mice a high-fat diet (e.g., 60% kcal from fat) for 8-16 weeks to

induce obesity, hyperinsulinemia, and insulin resistance.[18][20][21]

Treatment: Randomize the obese mice into groups. The treatment group receives a diet

supplemented with Notoginsenoside Ft1 (e.g., 50 or 100 mg per 100 g of diet). The control

group continues on the HFD without Ft1.[18]

Monitoring: Record body weight and food intake weekly for the duration of the study (e.g., 6

weeks).[18]
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Metabolic Tests:

Glucose Tolerance Test (GTT): After an overnight fast, administer an intraperitoneal

injection of glucose (e.g., 2 g/kg). Measure blood glucose levels from the tail vein at 0, 15,

30, 60, and 120 minutes post-injection.[18]

Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer an intraperitoneal injection of

insulin (e.g., 0.75 U/kg). Measure blood glucose at the same time points as the GTT.[18]

Endpoint Analysis: At the conclusion of the study, collect blood to measure fasting glucose

and insulin levels. Tissues such as the liver and adipose tissue can be harvested for

histological analysis and gene/protein expression studies.[18]

Conclusion
Notoginsenoside Ft1 is a pleiotropic saponin with a remarkable range of biological activities.

Its ability to promote angiogenesis and wound healing, inhibit cancer growth, induce

vasodilation, and regulate metabolism through distinct signaling pathways highlights its

significant therapeutic potential. The detailed protocols and quantitative data presented in this

guide offer a foundation for researchers and drug development professionals to further explore

and harness the pharmacological properties of this compelling natural product. Future studies

should focus on its pharmacokinetic profile, safety, and efficacy in more complex preclinical

models to pave the way for potential clinical applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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